6-Tridecene, (6E)-
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Overview
Description
6-Tridecene is an organic compound with the molecular formula C₁₃H₂₆. It is an unsaturated hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound exists in different stereoisomeric forms, including (E)-6-Tridecene and (Z)-6-Tridecene .
Preparation Methods
6-Tridecene can be synthesized through various methods. One common approach involves the reaction of ethylene with suitable chain hydrocarbons. This can be achieved through direct alkylation reactions of catalytic olefins or hydrogenation reactions of conjugated olefins . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Tridecene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-Tridecene can yield alcohols, aldehydes, or carboxylic acids .
Scientific Research Applications
6-Tridecene has various applications in scientific research, including:
Biology: Studies have explored its role in biological systems, particularly in the context of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its effects on cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 6-Tridecene involves its interaction with molecular targets and pathways within biological systems. As an unsaturated hydrocarbon, it can participate in various biochemical reactions, influencing cellular processes such as membrane fluidity and signal transduction. The specific pathways and targets depend on the context of its application and the biological system under study .
Comparison with Similar Compounds
6-Tridecene can be compared with other similar compounds, such as:
1-Tridecene: Another isomer with the double bond at a different position.
2-Tridecene: Similar structure but with the double bond at the second carbon.
4-Tridecene: Double bond located at the fourth carbon.
What sets 6-Tridecene apart is the position of the double bond at the sixth carbon, which can influence its reactivity and interaction with other molecules .
Properties
CAS No. |
6434-76-0 |
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Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(E)-tridec-6-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11+ |
InChI Key |
QHOMPCGOCNNMFK-ACCUITESSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCC |
Canonical SMILES |
CCCCCCC=CCCCCC |
Origin of Product |
United States |
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